Nicotine monomethiodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

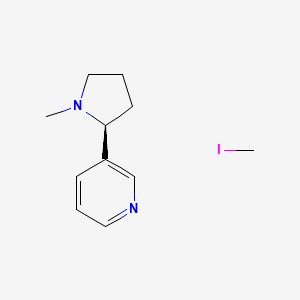

Nicotine monomethiodide, also known as this compound, is a useful research compound. Its molecular formula is C11H17IN2 and its molecular weight is 304.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neuropharmacological Effects

Nicotine monomethiodide is primarily recognized for its ability to selectively activate nicotinic acetylcholine receptors (nAChRs) without crossing the blood-brain barrier. This characteristic allows researchers to investigate the peripheral effects of nicotine independently from its central effects.

- Peripheral Actions : Studies indicate that this compound activates nAChRs on sensory nerve fibers, leading to c-Fos expression in various brain regions associated with reward and cognitive functions. For instance, research demonstrated that administration of this compound resulted in c-Fos activation in areas such as the hypothalamus and amygdala, which are critical for processing sensory information and emotional responses .

- Antinociceptive Properties : Research has shown that this compound exhibits antinociceptive effects comparable to those of nicotine itself. It has been observed to modulate pain responses in animal models, suggesting potential applications in pain management .

Therapeutic Potential

The therapeutic implications of this compound extend beyond pain management. Its ability to selectively target peripheral nAChRs opens avenues for treating various inflammatory and neurodegenerative diseases.

- Anti-inflammatory Applications : Recent studies have highlighted the potential of nicotine analogs, including this compound, as anti-inflammatory agents. These compounds can activate alpha-7 nAChRs on immune cells, leading to a reduction in inflammatory cytokines. This mechanism suggests that this compound may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

- Neuroprotective Effects : In models of neurodegenerative diseases like Parkinson's disease, this compound has shown promise in protecting dopaminergic neurons from damage. It appears to enhance neuronal survival and reduce inflammation through mechanisms involving nAChR activation . Such findings support further exploration into its use as a neuroprotective agent.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study 1 : A study investigating the effects of this compound on pain modulation demonstrated significant reductions in pain perception among subjects administered with the compound compared to controls. The findings suggest that targeting peripheral nAChRs can effectively alleviate pain without central side effects .

- Case Study 2 : Research on the anti-inflammatory properties of nicotine analogs revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models of inflammatory bowel disease. This study underscores its therapeutic potential in managing chronic inflammatory conditions .

Comparative Data Table

| Property | Nicotine | This compound |

|---|---|---|

| Blood-Brain Barrier | Crosses | Does not cross |

| Receptor Activation | Central and Peripheral | Primarily Peripheral |

| Antinociceptive Effects | Yes | Yes |

| Anti-inflammatory Effects | Limited | Significant |

| Neuroprotective Effects | Yes | Yes |

化学反应分析

Inhibition of Cholinesterase

Nicotine monomethiodide acts as a competitive inhibitor of cholinesterase, an enzyme crucial for nerve function . Studies indicate that the cationic head of the nicotinium ion in this compound interacts with the anionic site in the active center of cholinesterase .

pH Dependency: The inhibitory action of this compound on cholinesterase is pH-dependent .

Inhibition Constants: The apparent inhibition constant for this compound is approximately 1.5 x 10^-4 M. This compound interacts 9.2 times more strongly than nicotine at pH 7.4 .

Impact of Nicotine on Cholinesterase

Research indicates that pre-incubation of cholinesterase with nicotine or simultaneous addition of nicotine and acetylcholine does not significantly alter the degree of inhibition .

Reactions and Conversions

When exposed to ultraviolet (UV) light or various oxidizing agents, nicotine can be converted into compounds such as nicotine oxide and nicotinic acid . Nicotine can also react to form tobacco-specific nitrosamines (TSNAs) .

Effects on Neuromuscular Transmission

Studies involving the rat diaphragm have explored the effects of pH on the activity of nicotine and this compound, specifically regarding their ability to block neuromuscular transmission . The univalent nicotinium ion, rather than the unionized base, appears to be the active species at the neuromuscular junction .

常见问题

Basic Research Questions

Q. What are the optimal synthetic protocols for nicotine monomethiodide, and how can purity be rigorously validated?

- Methodological Answer:

- Synthesis: Follow quaternization protocols using nicotine and methyl iodide in anhydrous solvents (e.g., ethanol or dichloromethane), with stoichiometric ratios validated via titration .

- Purity Validation: Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 260 nm) and compare retention times to reference standards. Confirm via elemental analysis (C, H, N, I) and mass spectrometry (ESI-MS) for molecular ion verification .

- Common Pitfalls: Residual solvents or unreacted precursors may skew purity results; use TGA (Thermogravimetric Analysis) to rule out hygroscopicity or solvent retention .

Q. How does this compound’s stability vary under different storage conditions, and what analytical techniques are most reliable for degradation studies?

- Methodological Answer:

- Stability Testing: Design accelerated degradation studies under controlled humidity (40–80% RH), temperature (25–60°C), and light exposure (UV/Vis). Monitor decomposition via NMR (¹H/¹³C) to track methiodide bond integrity .

- Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life at standard conditions (25°C). Use LC-MS to identify degradation byproducts (e.g., demethylation products) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structural properties?

- Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm quaternary ammonium geometry and iodide counterion positioning. Compare bond lengths/angles to computational models (DFT/B3LYP) .

- Spectroscopy: Assign ¹H-NMR signals (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and ¹³C-NMR for methyl group confirmation (δ 45–50 ppm). IR spectroscopy can validate N⁺-CH₃ stretching vibrations (~1480 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its binding affinity to nicotinic acetylcholine receptors (nAChRs) compared to nicotine?

- Methodological Answer:

- In Silico Docking: Use molecular docking (AutoDock Vina) to compare binding poses of nicotine vs. its monomethiodide derivative at α4β2 nAChR subtypes. Account for desolvation penalties due to the quaternary ammonium group .

- In Vitro Assays: Conduct competitive radioligand binding assays (³H-epibatidine) on HEK293 cells expressing recombinant nAChRs. Calculate IC₅₀ values and analyze via Hill-Langmuir equations to assess efficacy shifts .

Q. What contradictions exist in reported pharmacological data for this compound, and how can experimental design resolve them?

- Methodological Answer:

- Data Discrepancy Analysis: Audit literature for variability in functional assays (e.g., EC₅₀ differences in electrophysiology vs. fluorescence-based calcium flux assays). Control for batch-to-batch compound variability via orthogonal purity checks .

- Robust Replication: Standardize cell lines (e.g., SH-SY5Y vs. primary neurons), buffer ionic strength, and temperature. Use positive controls (e.g., acetylcholine) to normalize receptor responses across labs .

Q. Can this compound serve as a probe for studying blood-brain barrier (BBB) permeability mechanisms of quaternary ammonium compounds?

- Methodological Answer:

- BBB Models: Use in vitro BBB co-cultures (endothelial cells/astrocytes) to measure apparent permeability (Papp) via LC-MS/MS quantification. Compare to nicotine’s passive diffusion rates .

- Mechanistic Studies: Inhibit active transport systems (e.g., P-glycoprotein with verapamil) to isolate contributions of passive vs. carrier-mediated transport. Validate with in vivo microdialysis in rodent models .

Q. Methodological Frameworks for Research Design

Q. How can the PICO framework structure studies on this compound’s therapeutic potential?

- Population: Defined neuronal or cellular models (e.g., α7 nAChR-expressing cells for neuroprotection studies).

- Intervention: Dose-response profiling of this compound in reducing oxidative stress (e.g., H₂O₂-induced apoptosis).

- Comparison: Benchmark against nicotine and other quaternary analogs (e.g., carbamoylcholine).

- Outcome: Quantify changes in viability (MTT assay) and ROS levels (DCFDA fluorescence) .

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression: Fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and use AIC/BIC for model selection .

- Handling Outliers: Apply Grubbs’ test for single outliers or ROUT method for multiple outliers. Predefine exclusion criteria to avoid bias .

Q. Data Presentation and Reproducibility

Q. How should raw and processed data be managed to ensure reproducibility in this compound research?

- Raw Data: Deposit NMR/FACS/HPLC chromatograms in repositories (e.g., Zenodo) with metadata on instrument settings (e.g., column type, mobile phase) .

- Processed Data: Include baseline-corrected spectra and normalized agonist responses in supplementary files. Use color-blind-friendly palettes for graphical abstracts .

属性

CAS 编号 |

22083-76-7 |

|---|---|

分子式 |

C11H17IN2 |

分子量 |

304.17 g/mol |

IUPAC 名称 |

iodomethane;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.CH3I/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-2/h2,4,6,8,10H,3,5,7H2,1H3;1H3/t10-;/m0./s1 |

InChI 键 |

YLLWAVOIHHJKNC-PPHPATTJSA-N |

SMILES |

CN1CCCC1C2=CN=CC=C2.CI |

手性 SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.CI |

规范 SMILES |

CN1CCCC1C2=CN=CC=C2.CI |

同义词 |

nicotine monomethiodide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。